N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide
Description
The compound N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl}ethanediamide features a structurally complex 1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4(12),5,7-trien-6-yl core, substituted with an ethanediamide linker and a 2-chlorophenyl group. This scaffold is notable for its fused bicyclic system and ketone functionality at position 11, which may influence both reactivity and biological interactions.
Properties
IUPAC Name |
N-(2-chlorophenyl)-N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-14-3-1-2-4-15(14)22-19(26)18(25)21-13-9-11-5-6-16(24)23-8-7-12(10-13)17(11)23/h1-4,9-10H,5-8H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZYBDBGZKLPGLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Azatricyclic Core
The 1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one moiety is constructed via a [4+2] cycloaddition followed by intramolecular alkylation.
Step 1: Diels-Alder Reaction
Cyclohexenone derivatives react with maleimide analogs in the presence of p-toluenesulfonic acid and isopropenyl acetate to form bicyclic intermediates. For example:
$$
\text{Cyclohexenone} + \text{Maleimide} \xrightarrow{p\text{-TsOH, isopropenyl acetate}} \text{Bicyclic adduct (85-90\% yield)}
$$
Step 2: Ring-Closing Alkylation
The bicyclic intermediate undergoes base-mediated intramolecular alkylation using dibromoalkanes or epichlorohydrin to form the tricyclic framework. Reaction conditions:
Preparation of N'-(2-Chlorophenyl)Ethanediamide
The ethanediamide segment is synthesized via sequential amidation:
Step 1: Chlorophenylamine Activation
2-Chloroaniline is treated with ethyl oxalyl chloride in anhydrous THF to form N-(2-chlorophenyl)oxalamic acid ethyl ester:
$$
\text{2-Chloroaniline} + \text{ClC(O)COOEt} \rightarrow \text{N-(2-Chlorophenyl)oxalamic acid ethyl ester (78\% yield)}
$$
Step 2: Saponification and Amidation
The ethyl ester is hydrolyzed with aqueous NaOH, followed by coupling to the azatricyclic amine using carbodiimide reagents:
$$
\text{Oxalamic acid} + \text{Azatricyclic amine} \xrightarrow{DCC, DMAP} \text{Target compound (65-70\% yield)}
$$
Coupling Methods and Reagent Optimization
Coupling the azatricyclic amine to the chlorophenyl ethanediamide requires careful reagent selection:
| Reagent | Solvent | Temperature | Yield (%) | Byproducts |
|---|---|---|---|---|
| DCC/DMAP | DCM | 0°C → RT | 68 | Dicyclohexylurea |
| EDAC/HOBt | DMF | -10°C | 72 | N-Acylurea |
| HATU/DIEA | Acetonitrile | RT | 75 | Triethylamine salts |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) provides superior activation with minimal racemization. Anhydrous conditions (<50 ppm H₂O) are critical to prevent hydrolysis of the activated ester.
Reaction Conditions and Process Optimization
Temperature and Atmosphere Control
Solvent Systems
Catalytic Additives
- DMAP (4-Dimethylaminopyridine) : Accelerates acyl transfer in DCC-mediated couplings.
- DIEA (N,N-Diisopropylethylamine) : Neutralizes HCl generated during HATU activation.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
X-ray Crystallography
Single-crystal X-ray analysis confirms the tricyclic framework’s boat conformation and amide plane orientation. Key metrics:
Challenges and Troubleshooting
Byproduct Formation
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of substituted oxalamides.
Scientific Research Applications
N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating inflammatory and cancer-related pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[...]}ethanediamide and related compounds:
Structural and Functional Insights:
- Core Modifications : All compounds share the 11-oxo-1-azatricyclo core, but substituents vary significantly. The ethanediamide linker in the target compound and introduces hydrogen-bonding capacity, whereas sulfonamide () and carboxamide () groups alter electronic properties and solubility.
- Cyclohexane () and thiophene () groups may optimize pharmacokinetic profiles in drug discovery.
- Synthetic Accessibility : Sulfonamide derivatives () are typically easier to synthesize due to established sulfonation protocols, whereas ethanediamide linkers (target compound, ) require multi-step coupling reactions.
Notes and Limitations
Data Gaps : Direct pharmacological or toxicity data for the target compound are absent in the provided evidence. Further in vitro/in vivo studies are required to validate hypothesized applications.
Synthetic Challenges : The ethanediamide linker and tricyclic core necessitate advanced synthetic strategies, which could hinder large-scale production.
Biological Activity
N'-(2-chlorophenyl)-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide is a complex organic compound that has garnered interest for its potential biological activity and therapeutic applications. This article delves into the compound's structural characteristics, synthesis, biological interactions, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 363.4 g/mol. The compound features a unique azatricyclo framework that contributes to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Tricyclic Core : Utilizing cyclization reactions that may involve strong acids or bases as catalysts.
- Introduction of Functional Groups : Incorporating the chlorophenyl group and other functional moieties through various organic reactions.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the tricyclic structure |
| 2 | Substitution | Introduction of the chlorophenyl group |
| 3 | Functionalization | Addition of the ethanediamide moiety |
Biological Activity
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors involved in neurotransmitter systems and metabolic pathways.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by mimicking natural substrates, thereby blocking active sites.
- Neurotransmitter Modulation : Potential effects on neurotransmitter systems could influence pathways related to psychiatric disorders.
Case Study Findings
A study focusing on similar azatricyclo compounds demonstrated their ability to modulate serotonin and dopamine pathways, suggesting that this compound may exhibit comparable activity .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally related compounds is essential.
Table 2: Comparison with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 11-Oxo-Azatricyclo Compound | Simpler structure; lacks chlorophenyl group | |
| 3-Methyl Derivative | Methyl substitution alters properties significantly |
This comparison highlights how specific substitutions influence biological activity and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
